molecular formula C8H18N2 B8576072 4-Amino-3-ethyl-3-methylpiperidine

4-Amino-3-ethyl-3-methylpiperidine

Cat. No.: B8576072
M. Wt: 142.24 g/mol
InChI Key: SCEYNOTZAXPNIY-UHFFFAOYSA-N
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Description

4-Amino-3-ethyl-3-methylpiperidine is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. Its structure includes an amino group at position 4 and both ethyl (-C₂H₅) and methyl (-CH₃) substituents at position 3.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3-ethyl-3-methylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-3-8(2)6-10-5-4-7(8)9/h7,10H,3-6,9H2,1-2H3

InChI Key

SCEYNOTZAXPNIY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCCC1N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of 4-amino-3-ethyl-3-methylpiperidine with key analogs:

Structural and Functional Group Differences

  • This compound: Features a saturated piperidine ring with a primary amine (-NH₂) at position 4 and alkyl groups (ethyl and methyl) at position 3. This configuration increases steric bulk and basicity compared to unsubstituted piperidine.
  • 1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one (): Contains a ketone group at position 4 and acetyl/methoxyphenyl substituents. The aromatic methoxyphenyl groups enhance lipophilicity, while the acetyl group reduces basicity .
  • 2-Amino-4-methylpyridine (): An aromatic pyridine derivative with an amino group at position 2 and methyl at position 4. The unsaturated ring reduces basicity compared to piperidine analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₁₈N₂ ~156.23 4-NH₂, 3-C₂H₅, 3-CH₃ High basicity, steric hindrance
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one C₂₃H₂₆NO₄ 380.46 1-Acetyl, 3-C₂H₅, 2,6-(4-OCH₃Ph) Lipophilic, crystalline solid
2-Amino-4-methylpyridine C₆H₈N₂ 108.14 2-NH₂, 4-CH₃ Moderate basicity, aromatic ring

Research Findings and Key Insights

  • Bioactivity Potential: Piperidine derivatives with amino groups, such as those in , show promise in antimicrobial applications, suggesting similar pathways for the target compound .
  • Synthetic Challenges : Introducing multiple alkyl groups on a piperidine ring may require advanced regioselective techniques, contrasting with the straightforward synthesis of pyridine derivatives .

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